molecular formula C6H12N2 B8192115 (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine

(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B8192115
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-RITPCOANSA-N
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Description

(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine is a bicyclic amine with a rigid norbornane-like scaffold. Its molecular formula is C₆H₁₂N₂ (molecular weight: 112.17 g/mol) . The compound features a seven-membered azabicyclic ring system with two bridgehead nitrogen atoms, conferring stereochemical rigidity. The (3R,4R) stereochemistry is critical to its biological activity, particularly as a functionally selective muscarinic acetylcholine receptor (mAChR) agonist .

Properties

IUPAC Name

(3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]1[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine typically involves the construction of the bicyclic scaffold through enantioselective methods. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . This process occurs under ambient conditions and does not require traditional chemical catalysts or oxidants.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, water radical cations, and various oxidizing agents. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the bicyclic structure.

Major Products Formed: The major products formed from the reactions of this compound include quaternary ammonium cations, oxygenated bicyclic compounds, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine has a wide range of scientific research applications. In medicinal chemistry, it serves as a key intermediate in the synthesis of various drugs and bioactive compounds . Its unique bicyclic structure makes it an attractive scaffold for drug discovery and development. Additionally, this compound is used in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3R,4R)-1-azabicyclo[2.2.1]heptan-3-amine is highlighted through comparisons with related azabicyclic amines:

Stereoisomers and Enantiomers

  • (3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine

    • Key Difference : The inversion of stereochemistry at the 3-position (S-configuration) alters receptor binding affinity.
    • Synthesis : Synthesized via enantioselective routes starting from trans-4-hydroxy-L-proline .
    • Activity : Reduced mAChR selectivity compared to the (3R,4R)-isomer, as shown in preclinical assays .
  • (1R,3R,4S)-rel-1-Azabicyclo[2.2.1]heptan-3-amine

    • Structure : Exo-configuration with distinct bridgehead substituents.
    • Properties : Molecular weight 112.17 g/mol (same as (3R,4R)-isomer), but differing InChIKey due to stereochemical divergence .

Azabicyclic Compounds with Varied Ring Systems

Compound Name Ring System Molecular Formula Key Features Pharmacological Role Reference
(3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate (Aceclidine) [2.2.2] C₉H₁₅NO₂ Muscarinic agonist; used in glaucoma treatment due to prolonged activity . Cholinergic agonist
(3R,4R)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane [2.2.1] C₁₀H₁₄N₄O Oxadiazole-modified derivative; selective mAChR agonist with improved CNS penetration . Neurological disorder therapy
1-Azabicyclo[3.2.1]octan-3-amine [3.2.1] C₇H₁₄N₂ Larger ring system reduces stereochemical rigidity; lower receptor affinity. Experimental tool compound
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one [2.2.1] C₆H₉NO Ketone analog; precursor for chiral synthesis of neuroactive amines . Synthetic intermediate

Functional and Pharmacological Differences

  • Receptor Selectivity :
    • The (3R,4R)-isomer exhibits M₁/M₄ mAChR subtype selectivity , making it suitable for cognitive disorders .
    • Aceclidine ([2.2.2] system) shows broader mAChR activation but shorter duration .
  • Synthetic Accessibility :
    • This compound is synthesized via chiral resolution of racemic intermediates using di-p-toluoyl tartaric acid .
    • Larger rings (e.g., [3.2.1]) require multistep routes with lower yields .
  • Thermodynamic Stability: The rigid [2.2.1] system in (3R,4R)-isomer enhances metabolic stability compared to flexible analogs like 1-azabicyclo[3.2.2]nonan-3-amine .

Biological Activity

(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine, also known as (4R)-1-azabicyclo[2.2.1]heptan-3-amine, is a bicyclic amine compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique three-dimensional structure and stereochemistry contribute to its biological activity, making it a subject of extensive research.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
IUPAC Name(4R)-1-azabicyclo[2.2.1]heptan-3-amine
InChIInChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6?/m1/s1
InChI KeyLZEPFDKCZQKGBT-LWOQYNTDSA-N
Isomeric SMILESC1CN2C[C@@H]1C(C2)N

This compound acts primarily as a ligand for various receptors and enzymes in biological systems. Its mechanism involves binding to specific molecular targets, modulating their activity through competitive inhibition or allosteric modulation. This interaction can influence signal transduction pathways and metabolic processes.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological potential:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • A study demonstrated that derivatives containing the bicyclic structure showed potent DPP-IV inhibitory activity, with IC50 values as low as 16.8 nM for some analogs, suggesting potential use in treating type 2 diabetes mellitus .
  • Nicotinic Acetylcholine Receptor Modulation :
    • The compound has been investigated for its ability to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neuromuscular transmission and cognitive functions . Specific analogs have been identified as positive allosteric modulators of nAChRs.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on DPP-IV Inhibitors :
    • Researchers synthesized a series of compounds based on the bicyclic structure and evaluated their DPP-IV inhibitory activities using recombinant enzymes. The results indicated that modifications to the bicyclic moiety significantly enhanced inhibitory potency .
  • Neuropharmacological Studies :
    • Investigations into the effects of bicyclic amines on cognitive enhancement revealed that certain derivatives could improve synaptic transmission in models of cognitive decline .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameActivity TypeIC50 Value (nM)
(3R,4S)-Bicyclic AmineDPP-IV Inhibitor25.0
(1S,3R)-Nicotinic AnalognAChR Agonist50.0
(4S)-Bicyclic AmineGeneral Neuroprotective30.0

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